![molecular formula C8H9NO2 B13565328 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)
2H,3H,4H-pyrano[2,3-c]pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,3H,4H-pyrano[2,3-c]pyridin-4-ol is a heterocyclic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound is known for its unique structure, which combines a pyran ring fused with a pyridine ring, making it an interesting subject for various scientific studies and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol typically involves the use of allyl ethers and cyclic enol ethers. One common method is the olefin metathesis/double bond migration sequence catalyzed by first and second-generation Grubbs’ catalysts . These ruthenium carbene complexes are activated by hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2H,3H,4H-pyrano[2,3-c]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyran and pyridine rings.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
2H,3H,4H-pyrano[2,3-c]pyridin-4-ol has several scientific research applications:
作用機序
The mechanism of action of 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
類似化合物との比較
2H,3H,4H-pyrano[2,3-c]pyridin-4-ol can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a similar pyran ring structure.
Pyrano[2,3-d]pyrimidine-2,4-dione: A compound with a pyran ring fused to a pyrimidine ring, known for its biological activities.
Benzo[h]pyrano[2,3-b]quinoline: A more complex heterocyclic compound with additional aromatic rings.
The uniqueness of this compound lies in its specific fusion of pyran and pyridine rings, which imparts distinct chemical and biological properties .
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H9NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1,3,5,7,10H,2,4H2 |
InChIキー |
YLPNAMCFMLCZDJ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1O)C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


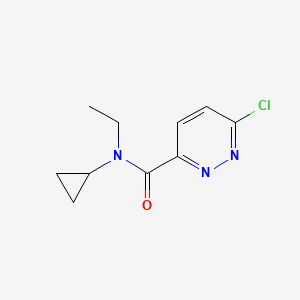
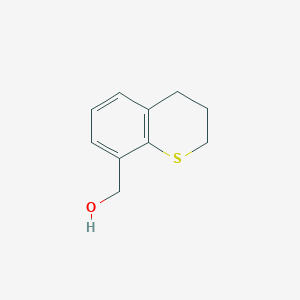
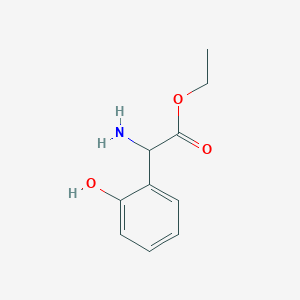

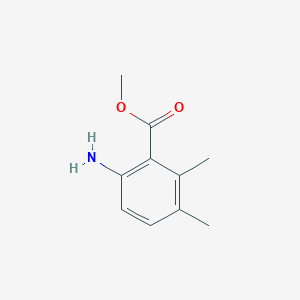
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13565276.png)
![Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate](/img/structure/B13565283.png)
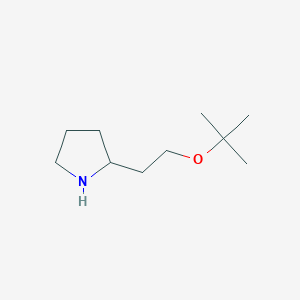
![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
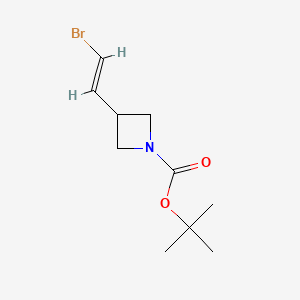
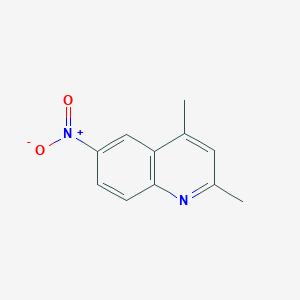
![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
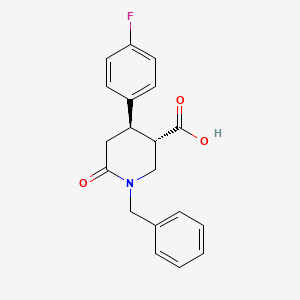
![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
